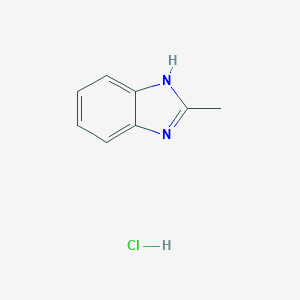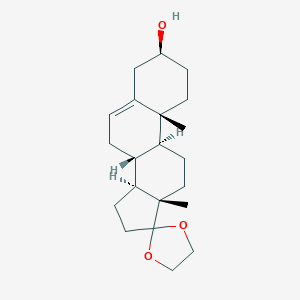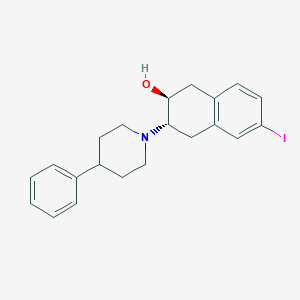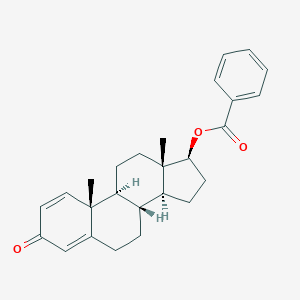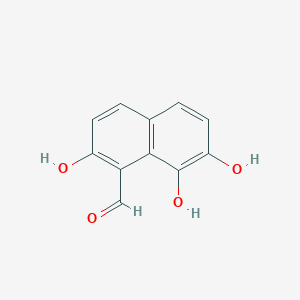
2,7,8-Trihydroxy-1-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7,8-Trihydroxy-1-naphthaldehyde, also known as THN, is a naturally occurring compound found in various plants, such as the roots of Rubia cordifolia and the bark of Magnolia officinalis. THN has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity.
科学研究应用
2,7,8-Trihydroxy-1-naphthaldehyde has been extensively studied for its potential therapeutic applications in various fields. In cancer therapy, 2,7,8-Trihydroxy-1-naphthaldehyde has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 2,7,8-Trihydroxy-1-naphthaldehyde has also been studied for its neuroprotective effects, where it has been shown to protect neurons against oxidative stress, inflammation, and apoptosis. Additionally, 2,7,8-Trihydroxy-1-naphthaldehyde has been found to exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
作用机制
The mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde is not fully understood. However, studies have suggested that 2,7,8-Trihydroxy-1-naphthaldehyde exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 2,7,8-Trihydroxy-1-naphthaldehyde has also been shown to induce the expression of various genes involved in apoptosis, cell cycle regulation, and DNA damage repair.
Biochemical and Physiological Effects
2,7,8-Trihydroxy-1-naphthaldehyde has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2,7,8-Trihydroxy-1-naphthaldehyde has been found to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. In neurons, 2,7,8-Trihydroxy-1-naphthaldehyde has been shown to protect against oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. 2,7,8-Trihydroxy-1-naphthaldehyde has also been found to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.
实验室实验的优点和局限性
2,7,8-Trihydroxy-1-naphthaldehyde has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. 2,7,8-Trihydroxy-1-naphthaldehyde is also stable under various conditions, making it suitable for long-term storage and transportation. However, 2,7,8-Trihydroxy-1-naphthaldehyde has some limitations for lab experiments, including its low solubility in water, which can limit its bioavailability and efficacy. 2,7,8-Trihydroxy-1-naphthaldehyde also has a relatively short half-life, which can affect its stability and potency.
未来方向
There are several future directions for the research on 2,7,8-Trihydroxy-1-naphthaldehyde. One direction is to further investigate the mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde and its potential targets in various diseases. Another direction is to explore the synergistic effects of 2,7,8-Trihydroxy-1-naphthaldehyde with other drugs or natural compounds for enhanced therapeutic efficacy. Additionally, future research can focus on developing novel formulations of 2,7,8-Trihydroxy-1-naphthaldehyde with improved solubility, stability, and bioavailability for better therapeutic outcomes.
Conclusion
In conclusion, 2,7,8-Trihydroxy-1-naphthaldehyde is a naturally occurring compound with potential therapeutic applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. 2,7,8-Trihydroxy-1-naphthaldehyde can be synthesized by various methods, and its mechanism of action is not fully understood. 2,7,8-Trihydroxy-1-naphthaldehyde exhibits various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research can focus on further investigating the mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde and developing novel formulations for improved therapeutic outcomes.
合成方法
2,7,8-Trihydroxy-1-naphthaldehyde can be synthesized by various methods, including the oxidation of 2,7-dihydroxynaphthalene using potassium permanganate, the reaction of 2,7-dihydroxynaphthalene with nitric acid, and the condensation of 2-naphthol with glyoxylic acid. However, the most common method for synthesizing 2,7,8-Trihydroxy-1-naphthaldehyde is the reaction of 2-naphthol with glyoxylic acid in the presence of acetic anhydride and hydrochloric acid.
属性
CAS 编号 |
125366-77-0 |
|---|---|
产品名称 |
2,7,8-Trihydroxy-1-naphthaldehyde |
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
2,7,8-trihydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c12-5-7-8(13)3-1-6-2-4-9(14)11(15)10(6)7/h1-5,13-15H |
InChI 键 |
AHPVQKKHHIDVSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C=CC(=C2O)O)C=O)O |
规范 SMILES |
C1=CC(=C(C2=C1C=CC(=C2O)O)C=O)O |
同义词 |
1-Naphthalenecarboxaldehyde, 2,7,8-trihydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



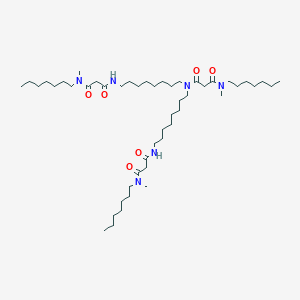
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
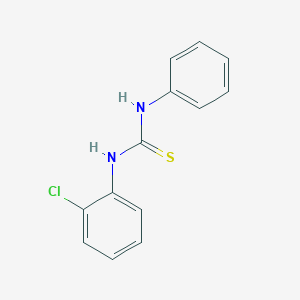

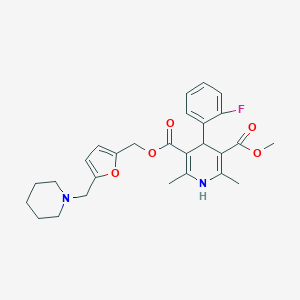
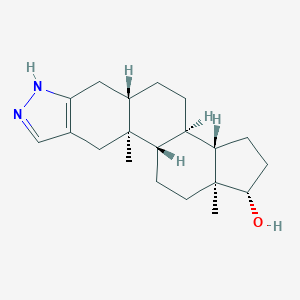
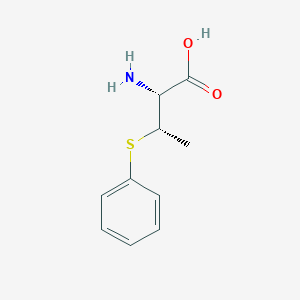

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
